N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide
Description
Properties
Molecular Formula |
C13H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H13Cl2N3O3S2/c1-2-3-6-23(20,21)13-18-17-12(22-13)16-11(19)9-5-4-8(14)7-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
InChI Key |
ZKFDPBQJCIJXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives
A widely cited approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of phosphorus pentachloride (PCl₅). This method, adapted from Patent CN103936691A, proceeds via a solid-phase reaction under mild conditions:
-
Reagents : Thiosemicarbazide (1 mol), carboxylic acid (1–1.2 mol), PCl₅ (1–1.2 mol).
-
Conditions : Grinding at room temperature for 15–30 minutes, followed by neutralization with alkaline solution (pH 8–8.2).
-
Yield : >91% for analogous 2-amino-5-substituted thiadiazoles.
For N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide, the intermediate 5-amino-1,3,4-thiadiazole-2-thiol is typically generated first.
Introduction of the Butylsulfonyl Group
The butylsulfonyl moiety is introduced via sulfonation of the thiadiazole core. Two strategies are prevalent:
Direct Sulfonation via Oxidation
The thiol group (-SH) in 5-amino-1,3,4-thiadiazole-2-thiol is oxidized to a sulfonyl group (-SO₂-) using oxidizing agents:
Coupling with Preformed Sulfonyl Chlorides
An alternative method involves reacting 5-amino-thiadiazole with butylsulfonyl chloride in the presence of a base:
-
Reagents : Butylsulfonyl chloride, triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Conditions : DCM or tetrahydrofuran (THF), 0°C to room temperature, 2–4 hours.
Amidation with 2,4-Dichlorobenzoyl Chloride
The final step couples the sulfonated thiadiazole with 2,4-dichlorobenzamide. Two approaches are documented:
Carbodiimide-Mediated Coupling
Using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Direct Aminolysis
Reaction with 2,4-dichlorobenzoyl chloride in the presence of a base:
-
Reagents : 2,4-dichlorobenzoyl chloride, pyridine or TEA.
-
Conditions : DCM, 0°C to room temperature, 4–6 hours.
Purification and Characterization
Purification Methods
Analytical Data
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Sulfonation Selectivity : Over-oxidation to sulfones is mitigated using controlled stoichiometry of H₂O₂.
-
Amidation Efficiency : Pre-activation of the carboxylic acid (e.g., as an acyl chloride) improves reaction rates.
-
Scalability : Batch processes with titanium isopropoxide and cumene hydroperoxide enable large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzamide moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the thiadiazole ring (sulfonyl vs. thioether), aryl group substitutions (chloro, fluoro, methoxy), and additional functional groups (carbamoyl, sulfamoyl). These modifications influence melting points, solubility, and biological activity.
Key Observations :
- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., butylsulfonyl) improve water solubility and oxidative stability compared to thioether analogs (e.g., benzylthio in 5h) .
- Aryl Substitutions : Electron-withdrawing groups (e.g., 2,4-dichloro in the target compound and SA03) enhance receptor binding in enzyme inhibition, while electron-donating groups (e.g., methoxy in 5k ) reduce activity .
Biological Activity
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H16ClN3O3S2
- Molecular Weight : 373.9 g/mol
- CAS Number : 905776-51-4
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acid derivatives.
- Introduction of the Butylsulfonyl Group : This is achieved via sulfonation reactions where butylsulfonyl chloride reacts with the thiadiazole intermediate.
- Acylation with Dichlorobenzamide : The final step involves acylation using 2,4-dichlorobenzoyl chloride to form the amide bond.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis or enzyme activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism may involve modulation of signaling pathways associated with cell survival and death.
Comparative Studies
A study comparing various thiadiazole derivatives highlighted that those with sulfonyl groups exhibited enhanced biological activity compared to their unsubstituted counterparts. This suggests that the butylsulfonyl moiety plays a crucial role in enhancing the compound's efficacy against specific biological targets.
In Vitro Studies
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Cytotoxicity Assays : Cytotoxic effects were evaluated on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
